molecular formula C14H15N5O2S B4516435 3,6-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4516435
M. Wt: 317.37 g/mol
InChI Key: LDKLFOBMLLOHCM-UHFFFAOYSA-N
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Description

“3,6-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,6-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting with the appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclodehydration reactions involving amino alcohols and carboxylic acids.

    Coupling Reactions: The thiadiazole and oxazole rings are then coupled with the pyridine ring through various coupling reactions, such as Suzuki or Heck coupling.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The compound can participate in substitution reactions, especially at the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example:

    Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating their function.

    Chemical Reactivity: The compound’s reactivity would be influenced by the electronic and steric properties of its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • This compound

Uniqueness

The unique combination of thiadiazole, oxazole, and pyridine rings in this compound provides it with distinct electronic and steric properties, which can result in unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3,6-dimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-6(2)13-17-18-14(22-13)16-11(20)9-5-7(3)15-12-10(9)8(4)19-21-12/h5-6H,1-4H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKLFOBMLLOHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN=C(S3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3,6-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 3
3,6-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
3,6-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
3,6-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
3,6-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

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